

# Unveiling the Toxicological Profile of Davanone: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Davanone**, a sesquiterpenoid ketone and the primary aromatic constituent of Davana (Artemisia pallens) essential oil, is of growing interest for its potential pharmacological applications. Despite this interest, a comprehensive preclinical toxicological profile for **Davanone** as an isolated compound is not well-established in publicly accessible scientific literature. This guide synthesizes the currently available safety and toxicological information for Davana essential oil, which contains a high percentage of **davanone**, to provide an inferred safety profile. It also outlines the standard preclinical testing paradigm that would be necessary to formally characterize the toxicology of **Davanone** for regulatory and drug development purposes. A significant data gap exists, and further specific studies on purified **Davanone** are required to definitively establish its safety profile.

# Current Toxicological Landscape: Davana Essential Oil

Due to the scarcity of data on isolated **Davanone**, this section focuses on the toxicological information available for Davana essential oil. It is important to note that the presence of other chemical constituents in the essential oil may influence its overall toxicological properties.

### **Acute and Local Toxicity**



Safety Data Sheets (SDS) for Davana essential oil provide some information on its potential for acute and local toxic effects. However, quantitative data such as LD50 values are not available.

Table 1: Summary of Acute and Local Toxicity Data for Davana Essential Oil

| Toxicity Endpoint                    | Observation                                                                                                          | Data Availability                                                                       |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Acute Oral Toxicity                  | Expected to be a low ingestion hazard.[1]                                                                            | No quantitative data available.<br>[1]                                                  |
| Acute Dermal Toxicity                | Unknown.[2]                                                                                                          | 100% of the substance consists of component(s) of unknown acute dermal toxicity. [2]    |
| Acute Inhalation Toxicity            | Unknown.[2]                                                                                                          | 100% of the substance consists of component(s) of unknown acute inhalation toxicity.[2] |
| Skin Corrosion/Irritation            | May cause mild skin irritation. [2]                                                                                  | Classification not possible due to partial or complete lack of data.[1]                 |
| Serious Eye Damage/Irritation        | Causes serious eye irritation. [2] Symptoms may include stinging, tearing, redness, swelling, and blurred vision.[2] | Direct contact may cause temporary irritation.[1]                                       |
| Respiratory or Skin<br>Sensitization | May cause an allergic skin reaction.[2]                                                                              | Classification not possible due to partial or complete lack of data.[1]                 |

## **Systemic Toxicity (Repeated Dose)**

There is a notable absence of data from repeated dose toxicity studies for both **Davanone** and Davana essential oil in the public domain. Safety data sheets explicitly state that classification for specific target organ toxicity (single and repeated exposure) is not possible due to a lack of data.[1][2] This represents a critical gap in the safety assessment of **Davanone**.



### Genotoxicity

No dedicated genotoxicity studies, such as the Ames test or in vivo/in vitro micronucleus assays, were found for isolated **Davanone**. However, some context is provided by studies on Davana oil as a tobacco ingredient. In one instance, the addition of Davana oil to cigarettes did not increase the Ames activity of the smoke condensate, suggesting a lack of mutagenic potential in that specific matrix.[3] It is crucial to emphasize that this finding within a complex mixture does not substitute for standard, rigorous genotoxicity testing of the pure compound.

### **Safety Pharmacology**

There is no available information regarding safety pharmacology studies on **Davanone**, including assessments of its effects on the cardiovascular (e.g., hERG assay), central nervous, or respiratory systems.

### **Regulatory Status and Other Considerations**

Davana oil is listed by the U.S. Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS) for its intended use as a food ingredient.[3] Some sources advise caution with the use of Davana essential oil during pregnancy due to its ketone content.[4][5]

# A Roadmap for Preclinical Toxicological Evaluation of Davanone

To address the existing data gaps and formally establish a toxicological profile for **Davanone**, a standard battery of preclinical studies would be required. The following workflow illustrates a typical approach for a new chemical entity.





Click to download full resolution via product page

Caption: Generalized workflow for preclinical toxicological assessment of a new chemical entity.

# **Experimental Protocols: A General Overview**

The following are generalized protocols for key preclinical toxicology studies that would be necessary for **Davanone**.



Table 2: Generalized Experimental Protocols for Key Preclinical Toxicology Studies

## Foundational & Exploratory

Check Availability & Pricing

| Study Type                                            | Experimental Protocol                                                                                                                                                                                                                                                                                                                                                                                                                                      |
|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Oral Toxicity (OECD 423)                        | Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.  Animal Model: Typically rats (one sex, usually female). Methodology: A stepwise procedure with a small number of animals per step. A starting dose is selected, and animals are observed for mortality and clinical signs for up to 14 days. The results of each step determine the dose for the next step.                                                   |
| Bacterial Reverse Mutation Test (Ames Test, OECD 471) | Objective: To detect gene mutations induced by the test substance. Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations. Methodology: Bacteria are exposed to various concentrations of Davanone with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to controls. A significant, dose-dependent increase in revertants indicates mutagenic potential. |
| In Vivo Erythrocyte Micronucleus Test (OECD 474)      | Objective: To detect damage to chromosomes or the mitotic apparatus. Animal Model: Typically mice or rats. Methodology: Animals are administered Davanone, usually via the intended clinical route. Bone marrow or peripheral blood is collected at appropriate time points. Erythrocytes are analyzed for the presence of micronuclei, which are formed from chromosome fragments or whole chromosomes that lag at anaphase.                              |
| 28-Day Repeated Dose Oral Toxicity Study (OECD 407)   | Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity. Animal Model: Typically rats (both sexes). Methodology: Davanone is administered daily at three or more dose levels                                                                                                                                                                                                                           |





for 28 days. Animals are observed daily for clinical signs. Body weight and food consumption are monitored. At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

Cardiovascular Safety Pharmacology (ICH S7B)

Objective: To assess the potential for QT interval prolongation. Test System: Human Ether-à-go-go-Related Gene (hERG) expressed in a mammalian cell line. Methodology: The patch-clamp technique is used to measure the effect of a range of concentrations of Davanone on the hERG potassium current. Significant inhibition of this current indicates a potential risk for cardiac arrhythmias. In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) would follow to assess effects on blood pressure, heart rate, and ECG parameters.

### **Conclusion and Future Directions**

The current body of scientific literature lacks a comprehensive preclinical toxicological profile for **Davanone**. While Davana essential oil, which is rich in **davanone**, is considered safe for use in food and appears to have low acute toxicity, significant data gaps exist, particularly concerning repeated dose systemic toxicity, genotoxicity, and safety pharmacology of the isolated compound.

For researchers and drug development professionals considering **Davanone** for therapeutic applications, it is imperative to conduct a full suite of preclinical toxicology studies following international guidelines (e.g., OECD, ICH). The generalized workflow and protocols outlined in this guide provide a roadmap for such an evaluation. The results of these studies will be critical for establishing a definitive safety profile, determining a safe starting dose for potential clinical trials, and meeting regulatory requirements. Without such data, the development of **Davanone** as a therapeutic agent cannot proceed responsibly.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. essentialoilsofindia.com [essentialoilsofindia.com]
- 2. vigon.com [vigon.com]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. lgbotanicals.com [lgbotanicals.com]
- 5. aromatics.com [aromatics.com]
- To cite this document: BenchChem. [Unveiling the Toxicological Profile of Davanone: A Review of Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200109#toxicological-profile-of-davanone-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com